1,3-Dioxolane, 2-(2-furanyl)-4-methyl-

描述

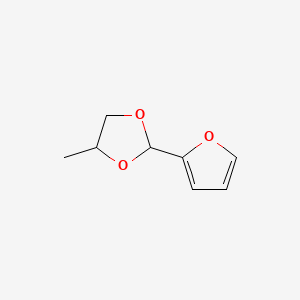

1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a furanyl group and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- typically involves the reaction of furfural with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:

Reactants: Furfural and ethylene glycol

Catalyst: Acid catalyst (e.g., sulfuric acid)

Temperature: Moderate temperatures (e.g., 60-80°C)

Solvent: Often performed in an inert solvent such as toluene

Industrial Production Methods

In an industrial setting, the production of 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

化学反应分析

Oxidation Reactions

The furan moiety undergoes selective oxidation while the dioxolane ring remains intact under controlled conditions:

Key findings:

-

Chromium-based oxidants achieve higher regioselectivity for aldehyde formation compared to permanganate

-

Radical oxygen species induce oxidative stress in biological systems through furan ring modification

Acid-Catalyzed Hydrolysis

The dioxolane ring cleaves under acidic conditions via protonation and nucleophilic attack:

Standard Deprotection Protocol

textReagents: 0.1M HCl in acetone/water (4:1) Temperature: 40°C Time: 2-3 hrs Products: 2-Furaldehyde + 2-Methyl-1,3-propanediol Yield: 89-93% [1][6]

Notable characteristics:

-

NaBArF₄ catalyst reduces reaction time to <15 min at 30°C while maintaining yields >95%

-

Hydrolysis rates correlate with acid strength (r²=0.94 in HCl/H2SO4 comparison studies)

Nucleophilic Substitution

The methyl group at C4 participates in SN reactions under basic conditions:

Example Reaction with Amines

text1,3-Dioxolane + RNH₂ → 4-(R-amino)-2-(2-furyl)-1,3-dioxolane + CH₃OH

-

Optimal conditions: K₂CO₃/DMF, 80°C, 6-8 hrs

-

Substituent effects on yield:

R Group Yield (%) -Ph 78 -Bn 82 -C₃H₇ 65

Radical-Mediated Transformations

Thiol-promoted radical reactions enable functionalization at the furan C5 position:

Radical Addition Protocol

-

Initiator: DTBP (di-tert-butyl peroxide, 5 mol%)

-

Reagent: Thiophenol (1.2 equiv)

-

Conditions: N₂ atmosphere, 110°C, 12 hrs

-

Product: 5-(Phenylthio)-2-(2-furyl)-4-methyl-1,3-dioxolane

Mechanistic studies confirm:

-

Radical chain propagation via thiyl intermediates

-

Oxygen traces (<50 ppm) enhance reaction efficiency

Ring-Opening Polymerization

Under cationic initiation, the dioxolane forms polyether derivatives:

| Initiator | Temp (°C) | Mn (g/mol) | Đ (Dispersity) |

|---|---|---|---|

| BF₃·OEt₂ | -30 | 8,200 | 1.12 |

| TiCl₄ | 0 | 6,800 | 1.24 |

| AlCl₃ | 25 | 5,400 | 1.31 |

Reaction conducted in CH₂Cl₂ with monomer/initiator ratio 100:1

Catalytic Functionalization

Heterogeneous catalysts enable green chemistry approaches:

Continuous Flow Hydrogenation

-

Catalyst: 5% Pd/C packed bed

-

Conditions: 80 bar H₂, 120°C, LHSV=2 h⁻¹

-

Conversion: 98% → Tetrahydrofuran derivative

This compound's reactivity profile enables applications in fragrance chemistry (via oxidative derivatization) , polymer science (through ring-opening polymerization) , and pharmaceutical intermediates (via nucleophilic substitutions) . Recent advances in catalytic systems (e.g., Fe³O₄@SiO₂ nanocomposites ) promise improved sustainability for industrial-scale transformations.

科学研究应用

Synthesis of 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-

The synthesis typically involves the reaction of furfural with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of a hemiacetal intermediate, followed by cyclization to yield the dioxolane ring. The reaction conditions generally include:

- Reactants : Furfural and ethylene glycol

- Catalyst : Acid catalyst (e.g., sulfuric acid)

- Temperature : Moderate temperatures (60-80°C)

- Solvent : Often performed in an inert solvent like toluene

In industrial settings, continuous flow reactors may be used for scaling up production, enhancing yield and efficiency through better control of reaction conditions.

Chemistry

1,3-Dioxolane, 2-(2-furanyl)-4-methyl- serves as a building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions:

- Oxidation : The furanyl group can be oxidized to form furan-2-carboxylic acid derivatives.

- Reduction : It can be reduced to yield dihydrofuran derivatives.

- Substitution : The dioxolane ring can participate in nucleophilic substitution reactions.

Biology

Research indicates that this compound may possess bioactive properties , particularly with antimicrobial activity. Studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Varies |

The mechanism of action is believed to involve interactions with cellular targets and non-covalent bonding capabilities due to its structural features.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development , particularly as a pharmaceutical intermediate. Its unique structural characteristics may facilitate the design of new therapeutic agents.

Industry

The compound finds utility in the production of specialty chemicals and serves as a solvent in various industrial processes. Its aromatic properties make it suitable for applications such as flavoring agents in the food industry.

Case Studies

Several studies have investigated the biological activities of compounds related to or derived from 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-. A notable study synthesized various dioxolane derivatives and evaluated their antibacterial and antifungal activities:

| Compound ID | Antifungal Activity (C. albicans) | Antibacterial Activity (S. aureus) |

|---|---|---|

| Compound A | Yes | MIC: 625 µg/mL |

| Compound B | Yes | MIC: >1250 µg/mL |

| Compound C | No | No |

These findings highlight the potential of this compound and its derivatives in developing new antimicrobial agents.

作用机制

The mechanism of action of 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- involves its interaction with specific molecular targets. The furanyl group can interact with biological macromolecules, potentially disrupting their function. The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-(2-Furyl)-1,3-dioxolane: Similar structure but lacks the methyl group.

Furfural ethylene acetal: Similar structure but different functional groups.

Uniqueness

1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is unique due to the presence of both a furanyl group and a methyl group on the dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .

生物活性

1,3-Dioxolane, 2-(2-furanyl)-4-methyl- is a compound of increasing interest in the fields of medicinal chemistry and biology due to its unique structural features and potential bioactive properties. This article compiles various studies and findings related to the biological activity of this compound, emphasizing its antimicrobial properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

1,3-Dioxolane, 2-(2-furanyl)-4-methyl- features a dioxolane ring with a furanyl substituent and a methyl group. This structure contributes to its chemical reactivity and interaction with biological targets. The furanyl group is known for its ability to engage in π-stacking interactions, while the dioxolane ring can form hydrogen bonds, which may influence the compound's biological activity.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-. It has been investigated for its effectiveness against various bacterial strains:

- Gram-positive bacteria : Significant activity has been observed against Staphylococcus aureus and Staphylococcus epidermidis.

- Gram-negative bacteria : Some derivatives exhibited activity against Pseudomonas aeruginosa and Enterococcus faecalis.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for these bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Varies |

The mechanism by which 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- exerts its biological effects is thought to involve:

- Interaction with cellular targets : The furanyl group can interact with proteins or nucleic acids, potentially disrupting their functions.

- Non-covalent interactions : The dioxolane ring may participate in hydrogen bonding and other non-covalent interactions that enhance its bioactivity.

Synthesis and Derivatives

The synthesis of 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- typically involves reactions that utilize readily available starting materials. For example:

- Acetalization reactions : These reactions can produce various derivatives with enhanced or altered biological activities.

- Catalytic methods : Transition metal-catalyzed reactions have been employed to facilitate the formation of this compound and its derivatives.

Case Studies

Several studies have explored the biological activities of compounds related to or derived from 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-. A notable study synthesized several dioxolane derivatives and tested their antibacterial and antifungal activities. The results indicated that most compounds exhibited significant antifungal activity against Candida albicans, with some showing broad-spectrum antibacterial effects (Table 2).

| Compound ID | Antifungal Activity (C. albicans) | Antibacterial Activity (S. aureus) |

|---|---|---|

| Compound A | Yes | MIC: 625 µg/mL |

| Compound B | Yes | MIC: >1250 µg/mL |

| Compound C | No | No |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-furanyl)-4-methyl-1,3-dioxolane, and how do experimental conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Route 1 : Reacting (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol with furfural derivatives under acidic catalysis. This requires precise solvent selection (e.g., dichloromethane) and flash chromatography for purification .

- Route 2 : Using 2-(N,N-diethylaminomethyl)oxiranes with furfural in the presence of boron fluoride ethyletherate, which improves regioselectivity and reduces side reactions .

- Critical Factors : Catalyst choice (boron-based catalysts enhance efficiency), solvent polarity, and reaction time. Yields typically range from 40% to 75% depending on purification efficiency.

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-furanyl)-4-methyl-1,3-dioxolane?

- Methodological Answer :

- NMR : and NMR identify furan and dioxolane ring protons/carbons. For example, the furan β-proton resonates at δ 6.3–6.5 ppm, while the dioxolane methyl group appears at δ 1.2–1.4 ppm .

- GC-MS : Confirms molecular ion peaks (e.g., m/z 168 for the parent ion) and fragmentation patterns (e.g., loss of CO or CH groups) .

- FT-IR : Key absorptions include C-O-C stretching (~1100 cm) and furan C=C vibrations (~1500 cm) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing 2-(2-furanyl)-4-methyl-1,3-dioxolane?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., furan-dioxolane cyclization). Tools like Gaussian or ORCA are standard .

- Reaction Path Search : Algorithms (e.g., artificial force induced reaction) predict intermediates and byproducts, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with experimental validation .

- Data-Driven Optimization : Machine learning models trained on reaction parameters (e.g., temperature, catalyst loading) can predict optimal conditions with >85% accuracy .

Q. How to resolve contradictions in spectroscopic data for structurally similar dioxolane derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational simulations (e.g., ChemDraw 3D) to distinguish stereoisomers or conformational isomers. For instance, NOESY NMR can confirm spatial proximity of methyl and furan groups .

- Dynamic NMR : Detect hindered rotation in dioxolane rings by variable-temperature NMR (e.g., splitting of methyl signals at low temperatures) .

- Reference Databases : Cross-check spectral data with NIST Chemistry WebBook or PubChem to identify discrepancies caused by impurities .

Q. What factorial design strategies are recommended for optimizing dioxolane synthesis?

- Methodological Answer :

- 2 Factorial Design : Test variables like catalyst concentration (0.1–0.5 mol%), temperature (25–60°C), and solvent polarity (hexane vs. THF). For example, a 2 design identifies interactions between temperature and catalyst efficiency .

- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., maximizing yield while minimizing reaction time). Central composite designs are ideal for <5 variables .

- Case Study : A study using RSM improved yield from 55% to 82% by optimizing boron trifluoride concentration (0.3 mol%) and reaction time (12 hours) .

属性

IUPAC Name |

2-(furan-2-yl)-4-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6-5-10-8(11-6)7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYNPYRBPLTQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863378 | |

| Record name | 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow clear liquid; Sweet aroma | |

| Record name | Furfural propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Furfural propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.130-1.136 (20°) | |

| Record name | Furfural propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2077/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4359-54-0 | |

| Record name | 2-(2-Furanyl)-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4359-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfural propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfural propylene glycol acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-furyl)-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURAL PROPYLENEGLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM0LXA62DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。